molecular formula C6H7FN2 B13991245 6-Fluoro-5-methylpyridin-2-amine

6-Fluoro-5-methylpyridin-2-amine

Cat. No.: B13991245
M. Wt: 126.13 g/mol
InChI Key: BMAYQKSRDPSASH-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and an amine group on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methylpyridin-2-amine typically involves the fluorination of 2-amino-6-methylpyridine. One common method is the diazotization of 2-amino-6-methylpyridine followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like HF. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, is also common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various nucleophiles.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or other reduced products.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methylpyridin-2-amine is largely dependent on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

IUPAC Name

6-fluoro-5-methylpyridin-2-amine

InChI

InChI=1S/C6H7FN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)

InChI Key

BMAYQKSRDPSASH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N)F

Origin of Product

United States

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